molecular formula C22H21NO4S B11663833 4-(Furan-2-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine

4-(Furan-2-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B11663833
M. Wt: 395.5 g/mol
InChI Key: SWGSGCBMMGMDDX-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furan ring, a trimethoxyphenyl group, and a dihydrobenzothiazepine core, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazepine core. The furan and trimethoxyphenyl groups are then introduced through subsequent reactions, such as Friedel-Crafts acylation or alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazepine ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the furan or trimethoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, alkyl halides, or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives of the benzothiazepine ring.

Scientific Research Applications

4-(Furan-2-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: A well-known benzothiazepine used as a calcium channel blocker in the treatment of hypertension and angina.

    Clentiazem: Another benzothiazepine derivative with similar pharmacological properties to diltiazem.

    Tetrandrine: A bisbenzylisoquinoline alkaloid with a structure similar to benzothiazepines, known for its anti-inflammatory and anticancer activities.

Uniqueness

4-(Furan-2-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and trimethoxyphenyl group differentiates it from other benzothiazepines, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

4-(furan-2-yl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine

InChI

InChI=1S/C22H21NO4S/c1-24-18-11-14(12-19(25-2)22(18)26-3)21-13-16(17-8-6-10-27-17)23-15-7-4-5-9-20(15)28-21/h4-12,21H,13H2,1-3H3

InChI Key

SWGSGCBMMGMDDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=NC3=CC=CC=C3S2)C4=CC=CO4

Origin of Product

United States

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